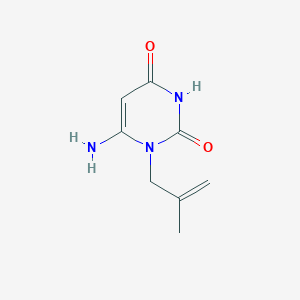

6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione

Cat. No. B8468388

M. Wt: 181.19 g/mol

InChI Key: NHLFTJCLJHPGSG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06919337B2

Procedure details

Methallylamine (211 g, 2.97 mol) is added to a solution of concentrated hydrochloric acid (250 ml) in water (1.91), followed by portionwise addition of potassium cyanate (240 g, 2.97 mol). The reaction is then heated for 2 hours at 80° C., prior to cooling and evaporation to afford (2-methyl-allyl)-urea (244.5 g), mp 114-115° C. The urea (268 g, 2.35 mol) is added to a solution of cyanoacetic acid (220 g, 2.59 mol) in acetic anhydride (536 ml) and the reaction is heated at 70° C. for 1 hour, cooled to 0° C. and diluted with ether. The resultant solid is collected by filtration, washed with ether, suspended in water (2.2 l) and heated to 75° C. 2M aqueous sodium hydroxide solution is then added portionwise over 30 min to maintain pH between 8 and 9.5. The reaction is cooled to room temperature, treated with acetic acid (12 ml), further cooled to 10° C. and the resultant solid is collected by filtration, washed with cold water and dried to afford 6-amino-1-(2-methyl-allyl)-1H-pyrmidine-2,4-dione, mp 267-269° C. The uracil (253 g, 1.40 mol) is added to a solution of sodium hydroxide (123 g, 3.07 mol) in water (2.5 l) and allowed to exotherm then cooled to 20° C. Dimethyl sulfate (196 ml, 2.06 mol) is added portionwise over 1 hour. After standing overnight, the reaction is cooled to 5° C. and the solid collected by filtration to give 6-amino-3-methyl-1-(2-methyl-allyl)-1H-pyrimidine-2,4-dione, mp 162-163° C. The methyluracil (165 g, 0.85 mol) is suspended in water (1.551) and concentrated hydrochloric acid (72 ml). A solution of sodium nitrite (58.4 g, 0.85 mol) in water (117 ml) is then added dropwise over 30 minutes and the reaction is stirred at 20° C. for 3 hours. The solid is collected by filtration, washed successively with water, methanol and ether to afford 6-amino-3-methyl-1-(2-methyl-allyl)-5-nitroso-1H-pyriridine-2,4-dione, mp 213° C. (dec). The nitrosouracil (190 g, 0.85 mol) is suspended in water (950 ml), heated to 85° C. and sodium dithionite (85%, 347.2 g, 1.69 mol) is added portionwise. After cooling to room temperature, the solid is collected by filtration to afford 5,6-diamino-3-methyl-1-(2-methyl-allyl)-1H-pyrimidine-2,4-dione, mp 152-153° C.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2](=[CH2:8])[CH2:3][NH:4][C:5]([NH2:7])=[O:6].[C:9]([CH2:11][C:12](O)=[O:13])#[N:10]>C(OC(=O)C)(=O)C.CCOCC>[NH2:10][C:9]1[N:4]([CH2:3][C:2]([CH3:1])=[CH2:8])[C:5](=[O:6])[NH:7][C:12](=[O:13])[CH:11]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

268 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CNC(=O)N)=C

|

|

Name

|

|

|

Quantity

|

220 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CC(=O)O

|

|

Name

|

|

|

Quantity

|

536 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resultant solid is collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ether

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 75° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2M aqueous sodium hydroxide solution is then added portionwise over 30 min

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain pH between 8 and 9.5

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction is cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with acetic acid (12 ml)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

further cooled to 10° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resultant solid is collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=CC(NC(N1CC(=C)C)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |